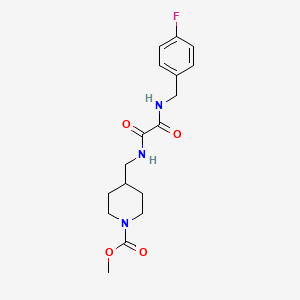

![molecular formula C18H19N3O B2369474 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034585-96-9](/img/structure/B2369474.png)

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest for researchers . Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .Molecular Structure Analysis

The molecular structure of “4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” can be characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Its single crystal can be evaluated using X-ray diffraction (XRD) .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide and related compounds have been extensively studied for their chemical synthesis, properties, and potential applications in various scientific research areas. Experimental and theoretical studies on functionalization reactions of related pyrazole compounds have shown significant chemical reactivity, enabling the synthesis of diverse heterocyclic structures important in medicinal chemistry and material science. For instance, reactions involving pyrazole derivatives have been explored for creating complex molecules with potential biological and chemical utility, demonstrating the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activities

Pyrazole derivatives, including those similar to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been investigated for their biological activities. These compounds are recognized for their potential as kinase inhibitors, showing promising results in the treatment of chronic myelogenous leukemia through inhibition of BCR-ABL tyrosine kinase. The design, synthesis, and evaluation of these derivatives have led to the identification of compounds with potent inhibitory activities, highlighting their significance in therapeutic agent development (Hu et al., 2015).

Material Science Applications

In material science, polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, a compound sharing structural features with 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been synthesized and characterized for their properties. These materials exhibit high thermal stability, flexibility, and solubility in polar solvents, making them valuable for various applications, including the production of flexible, transparent films (Hsiao, Yang, & Chen, 2000).

Propriétés

IUPAC Name |

4-tert-butyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)14-6-4-13(5-7-14)17(22)20-15-9-11-21-16(12-15)8-10-19-21/h4-12H,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLXQOJDZAUQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)

![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)